molecular formula C8H10BrN3O B2965995 4-(6-Bromopyridazin-3-yl)morpholine CAS No. 927673-86-7

4-(6-Bromopyridazin-3-yl)morpholine

Cat. No.: B2965995
CAS No.: 927673-86-7
M. Wt: 244.092
InChI Key: DGGYNJDQLBXTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromopyridazin-3-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O It is a heterocyclic compound that contains both a bromopyridazine and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromopyridazine with morpholine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(6-Bromopyridazin-3-yl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridazin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(6-Bromopyridazin-3-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The bromopyridazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-Bromopyridazin-3-yl)morpholine include other bromopyridazine derivatives and morpholine-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of the bromopyridazine and morpholine moieties, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(6-bromopyridazin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGYNJDQLBXTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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